molecular formula C14H14FNO B2411332 (2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one CAS No. 55111-33-6

(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one

Cat. No.: B2411332
CAS No.: 55111-33-6
M. Wt: 231.27
InChI Key: HGDJWXJVDOMZAH-LCYFTJDESA-N
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Description

(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one is a useful research compound. Its molecular formula is C14H14FNO and its molecular weight is 231.27. The purity is usually 95%.
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Properties

IUPAC Name

(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c15-12-4-2-1-3-11(12)9-13-14(17)10-5-7-16(13)8-6-10/h1-4,9-10H,5-8H2/b13-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDJWXJVDOMZAH-LCYFTJDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)C2=CC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN\2CCC1C(=O)/C2=C/C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one, also known by its CAS number 477871-49-1, is a synthetic compound with notable biological activity. It belongs to the class of azabicyclic compounds and features a unique bicyclic structure that contributes to its pharmacological properties. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C14H14FNO
  • Molecular Weight : 231.27 g/mol
  • CAS Number : 477871-49-1
  • IUPAC Name : this compound

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes and signaling pathways.
  • Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics.
  • Neuropharmacological Effects : Given its structural similarity to known psychoactive compounds, there is potential for this compound to influence neurotransmitter systems, particularly those related to mood and cognition.

Case Studies and Research Findings

A review of recent literature provides insight into specific studies conducted on this compound:

Study ReferenceFindings
Pendergrass et al., 2024 Evaluated the compound's effect on Type III secretion systems in bacteriaDemonstrated significant inhibition at concentrations above 50 μM
ChemicalBook Analysis Analyzed the physicochemical properties and potential applicationsHighlighted its suitability for drug development due to favorable solubility and stability
BenchChem Research Investigated neuropharmacological effects in rodent modelsIndicated potential anxiolytic effects, warranting further exploration

Potential Therapeutic Applications

The biological activities exhibited by this compound suggest several therapeutic avenues:

  • Antimicrobial Agent : Its antimicrobial properties could be harnessed in developing treatments for resistant bacterial strains.
  • Neuropsychopharmacology : The compound's interaction with neurotransmitter systems positions it as a candidate for treating anxiety and depression.
  • Enzyme Inhibitor : Its ability to inhibit specific enzymes may lead to applications in metabolic disorders or cancer therapy.

Safety and Toxicology

While promising, the safety profile of this compound requires thorough investigation. Toxicological studies should focus on:

  • Acute and Chronic Toxicity : Assessing the compound's safety in long-term exposure scenarios.
  • Metabolic Stability : Understanding how the compound is metabolized in vivo will aid in predicting its pharmacokinetic behavior.

Scientific Research Applications

Medicinal Chemistry

The compound's structure allows it to interact with biological targets, making it a candidate for drug development.

Potential Therapeutic Uses :

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit significant anticancer properties. For instance, compounds similar to (2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one have shown efficacy against various cancer cell lines in vitro, indicating potential for further development as anticancer agents .
StudyCell LineIC50 (μM)
NCI ScreeningVarious15.72

Neuropharmacology

Research indicates that the compound may influence neurotransmitter systems, particularly through inhibition of acetylcholinesterase (AChE). This action can lead to increased levels of acetylcholine, enhancing cholinergic signaling, which is crucial in conditions like Alzheimer's disease.

Key Findings :

  • Neuroprotective Effects : In vitro studies have demonstrated that similar compounds can protect neuronal cells from oxidative stress, a significant factor in neurodegenerative diseases .
MechanismEffect
AChE InhibitionIncreased acetylcholine levels
NeuroprotectionProtection against oxidative stress

Material Science

Due to its unique structural characteristics, this compound can be explored in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Case Study 1: Anticancer Activity Evaluation

In a study conducted by the National Cancer Institute (NCI), the compound was evaluated across a panel of approximately sixty cancer cell lines. The results indicated a mean growth inhibition rate of 12.53%, showcasing its potential as an anticancer agent .

Case Study 2: Neuroprotective Mechanism Investigation

Research focused on neuroprotective effects revealed that compounds similar to this compound significantly improved cell viability in neuronal cultures exposed to oxidative stress compared to controls.

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